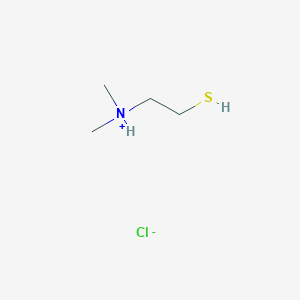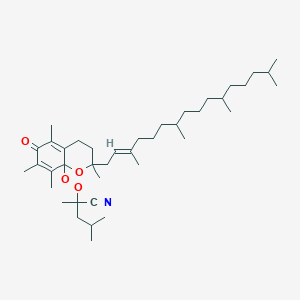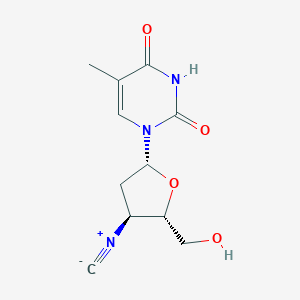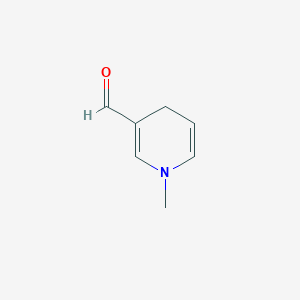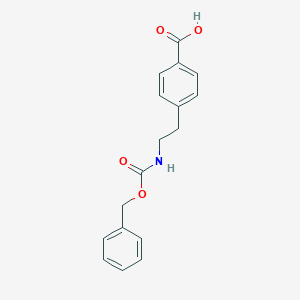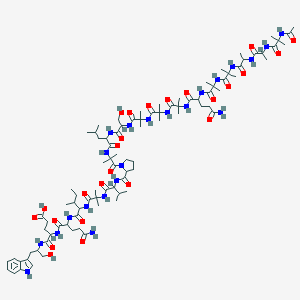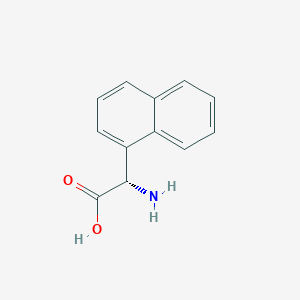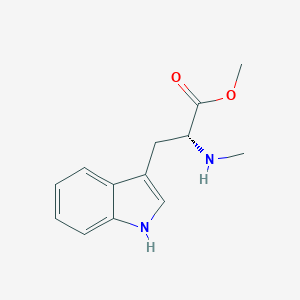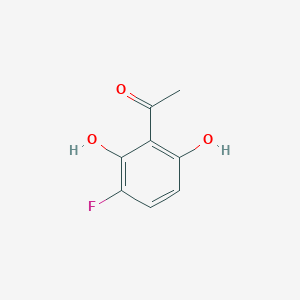
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-fluoro-2,6-dihydroxyacetophenone or FDHA and has a molecular formula of C8H7FO3.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and proteins, including tyrosinase and β-amyloid.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has various biochemical and physiological effects. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been reported to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is its high stability, which makes it ideal for use in various lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone. One of the main areas of research is in the development of new drugs based on this compound. Another area of research is in the investigation of the molecular mechanisms underlying its pharmacological effects. Additionally, more research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone is a chemical compound that has shown promising results in various areas of scientific research. Its potential applications in the treatment of diseases and its various biochemical and physiological effects make it an important area of study for future research.
Synthesemethoden
The synthesis of 1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, where 3-fluorocatechol is acylated with acetyl chloride in the presence of aluminum chloride as a catalyst. This method has been widely used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
117902-14-4 |
|---|---|
Produktname |
1-(3-Fluoro-2,6-dihydroxyphenyl)ethanone |
Molekularformel |
C8H7FO3 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
1-(3-fluoro-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7FO3/c1-4(10)7-6(11)3-2-5(9)8(7)12/h2-3,11-12H,1H3 |
InChI-Schlüssel |
YFRRHNKVHQCDQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1O)F)O |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1O)F)O |
Synonyme |
Ethanone, 1-(3-fluoro-2,6-dihydroxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



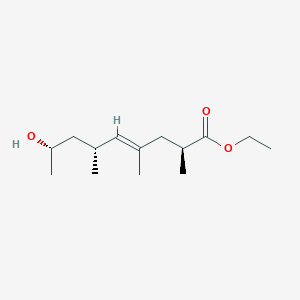
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
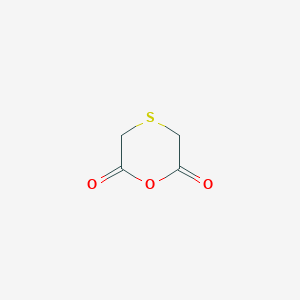
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
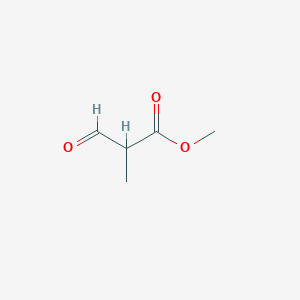
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
